molecular formula C5H9ClO3 B1346893 2-Ethoxyethyl chloroformate CAS No. 628-64-8

2-Ethoxyethyl chloroformate

Cat. No.: B1346893
CAS No.: 628-64-8
M. Wt: 152.57 g/mol
InChI Key: BAKGFNOISJEFPX-UHFFFAOYSA-N
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Description

2-Ethoxyethyl chloroformate is an organic compound with the chemical formula C5H9ClO3. It is a colorless to pale yellow liquid with a pungent odor. This compound is soluble in alcohol and ether solvents but only slightly soluble in water. It is commonly used in organic synthesis, particularly in esterification, condensation, and dehydration reactions. It also serves as an introducing agent for protecting groups in the synthesis of drugs, pesticides, and spices .

Preparation Methods

2-Ethoxyethyl chloroformate is typically synthesized through the etherification reaction of 2-chlorocarbonyl chloride with ethylene glycol. This reaction is generally carried out at low temperatures and requires the use of a base as a catalyst . The industrial production method involves similar reaction conditions, ensuring the efficient and large-scale production of the compound.

Chemical Reactions Analysis

2-Ethoxyethyl chloroformate undergoes various types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles to form esters and other derivatives.

    Esterification Reactions: It is commonly used to introduce ester groups into organic molecules.

    Condensation Reactions: It can participate in reactions that form larger molecules by eliminating small molecules like water.

    Dehydration Reactions: It can facilitate the removal of water from organic compounds.

Common reagents used in these reactions include alcohols, amines, and bases. The major products formed from these reactions are esters, amides, and other organic derivatives .

Mechanism of Action

The mechanism of action of 2-ethoxyethyl chloroformate involves its reactivity as a chloroformate ester. It can undergo hydrolysis to form alcohol, carbon dioxide, and hydrogen chloride. This hydrolysis reaction is facilitated by the presence of water and can occur rapidly at room temperature . The compound’s reactivity allows it to participate in various organic synthesis reactions, making it a valuable reagent in chemical research.

Comparison with Similar Compounds

2-Ethoxyethyl chloroformate can be compared with other chloroformates such as:

  • Methyl Chloroformate
  • Ethyl Chloroformate
  • Propyl Chloroformate
  • Butyl Chloroformate
  • Benzyl Chloroformate
  • Phenyl Chloroformate

These compounds share similar reactivity patterns but differ in their alkyl or aryl substituents, which influence their thermal stability and solubility. For instance, aryl chloroformates like benzyl chloroformate and phenyl chloroformate are more thermally stable compared to primary alkyl chloroformates . The unique structure of this compound, with its ethoxyethyl group, provides specific reactivity and solubility characteristics that make it suitable for particular applications in organic synthesis.

Properties

IUPAC Name

2-ethoxyethyl carbonochloridate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9ClO3/c1-2-8-3-4-9-5(6)7/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAKGFNOISJEFPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10211887
Record name 2-Ethoxyethyl chloroformate
Source EPA DSSTox
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Molecular Weight

152.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

628-64-8
Record name 2-Ethoxyethyl carbonochloridate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=628-64-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethoxyethyl chloroformate
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Record name 2-Ethoxyethyl chloroformate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethoxyethyl chloroformate
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution (20 mL) of bis(trichloromethyl)carbonate (2.97 g) in tetrahydrofuran was dropwise added a solution (10 mL) of 2-ethoxyethanol (1.80 g) in tetrahydrofuran under ice-cooling. Then a solution (10 mL) of pyridine (2.43 mL) in tetrahydrofuran was added dropwise, and the mixture was stirred at room temperature for 2 hrs. The reaction mixture was concentrated under reduced pressure and water (50 mL) was added to the residue. The mixture was extracted with ethyl acetate (50 mL). The ethyl acetate layer was washed with 0.2N hydrochloric acid (20 mL) and saturated brine (50 mL), dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to give 2-ethoxyethyl chlorocarbonate (1.29 g). A solution (15 mL) of tert-butyl 2-hydroxyethyl(methyl)carbamate (1.23 g) obtained in Reference Example 1 in tetrahydrofuran was added pyridine (0.68 mL), and a solution (5 mL) of 2-ethoxyethyl chlorocarbonate obtained above in tetrahydrofuran was dropwise added to the mixture, and the mixture was stirred at room temperature for 3 days. After concentration of the reaction mixture under reduced pressure, water (50 mL) was added thereto and the mixture was extracted with ethyl acetate (50 mL). The ethyl acetate layer was washed with a 5% aqueous citric acid solution (50 mL) and saturated brine (50 mL), dried over anhydrous magnesium sulfate. The mixture was concentrated under reduced pressure and the residue was purified by silica gel column chromatography (eluted with ethyl acetate:hexane=1:5, then 2:3). The purified product (1.60 g) was dissolved in diethyl ether (3 mL) and a 4N hydrogen chloride—ethyl acetate solution (3 mL) was added. The mixture was stirred overnight at room temperature, and the precipitated solid was collected by filtration and dried under reduced pressure to give the title compound (0.94 g) as a white solid.
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Synthesis routes and methods III

Procedure details

To a solution of bis(trichloromethyl) carbonate (2.97 g) in tetrahydrofuran (20 mL) was added dropwise a solution of 2-ethoxyethanol (1.80 g) in tetrahydrofuran (10 mL) under ice-cooling. Then, a solution of pyridine (2.43 mL) in tetrahydrofuran (10 mL) was added dropwise thereto, and stirred at room temperature for 2 hrs. The reaction solution was concentrated under reduced pressure, and to the residue was added water (50 mL), and extracted with ethyl acetate (50 mL). The ethyl acetate layer was washed with 0.2 N hydrochloric acid (20 mL) and saturated brine (50 mL), and dried over anhydrous magnesium sulfate. The solution was concentrated under reduced pressure to give 2-ethoxyethyl chlorocarbonate (1.29 g). To a solution of tert-butyl 2-hydroxyethyl(methyl)carbamate (1.23 g) obtained in Reference Synthetic Example 1 in tetrahydrofuran (15 mL) was added pyridine (0.68 mL), then a solution of 2-ethoxyethyl chlorocarbonate obtained above in tetrahydrofuran (5 mL) was added dropwise thereto, and stirred at room temperature for 3 days. The reaction solution was concentrated under reduced pressure, and water (50 mL) was added thereto, and then, extracted with ethyl acetate (50 mL). The ethyl acetate layer was washed with 5% aqueous solution of citric acid (50 mL) and saturated saline (50 mL), and dried over anhydrous magnesium sulfate, followed by concentrating under reduced pressure. The residue was purified with silica gel column chromatography (eluted with ethyl acetate:hexane=1:5, then 2:3). The purified material was dissolved in diethyl ether (3 mL), and added 4N hydrogen chloride-ethyl acetate solution (3 mL). After stirring at room temperature overnight, the depositting solid was collected by filtration, and dried under reduced pressure to give title compound as white solid (0.94 g).
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2.97 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Ethoxyethyl chloroformate
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2-Ethoxyethyl chloroformate
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2-Ethoxyethyl chloroformate
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Customer
Q & A

Q1: What is the key chemical reaction that 2-Ethoxyethyl Chloroformate undergoes according to the research?

A1: The research abstract states that this compound undergoes a rearrangement reaction, similar to ω-alkoxyalkyl-carbamoyl chlorides. [] This rearrangement results in the formation of 2-chloroethyl ethyl carbonate. [] This specific reaction suggests a potential pathway for the synthesis of carbonates from chloroformate derivatives.

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